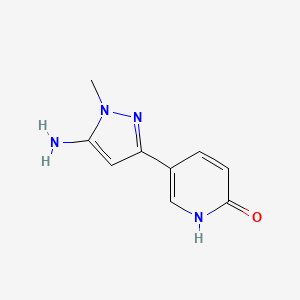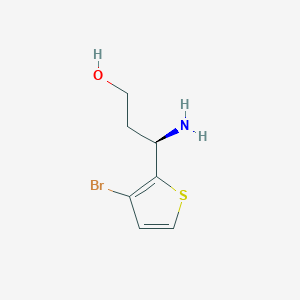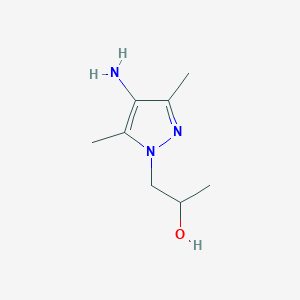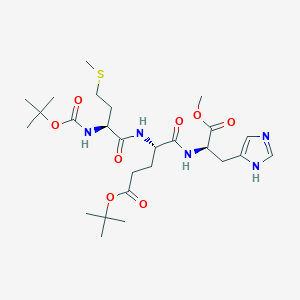
(5-Bromo-1,2-benzothiazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-1,2-benzothiazol-3-yl)methanamine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position and a methanamine group at the 3rd position of the benzothiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,2-benzothiazol-3-yl)methanamine can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with brominated acetic acid derivatives. The reaction typically proceeds under acidic conditions, with the use of a catalyst such as hydrochloric acid. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the benzothiazole ring .
Another approach involves the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst. This method offers a more straightforward and efficient route to the synthesis of benzothiazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-1,2-benzothiazol-3-yl)methanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzothiazole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced benzothiazole compounds .
Wissenschaftliche Forschungsanwendungen
(5-Bromo-1,2-benzothiazol-3-yl)methanamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (5-Bromo-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound has been found to inhibit enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB). These enzymes play crucial roles in various biological processes, and their inhibition can lead to the disruption of cellular functions . The compound’s ability to interact with these targets makes it a valuable tool for studying enzyme inhibition and developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-1,3-benzothiazol-2-yl)methanamine: This compound is structurally similar to (5-Bromo-1,2-benzothiazol-3-yl)methanamine, with the bromine atom at the 5th position and the methanamine group at the 2nd position.
(5-Methoxy-1,3-benzothiazol-2-yl)methanamine: This compound features a methoxy group instead of a bromine atom, highlighting the diversity of functional groups that can be introduced into the benzothiazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5th position and the methanamine group at the 3rd position allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H7BrN2S |
|---|---|
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
(5-bromo-1,2-benzothiazol-3-yl)methanamine |
InChI |
InChI=1S/C8H7BrN2S/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2 |
InChI-Schlüssel |
VJZGJIQUHYYWBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=NS2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Iodocyclohexyl)oxy]cycloheptane](/img/structure/B13337814.png)


amine](/img/structure/B13337829.png)

![4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile](/img/structure/B13337836.png)







